5-(Chlorosulfonyl)-2-(trifluoromethoxy)benzoyl chloride
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Overview
Description
5-(Chlorosulfonyl)-2-(trifluoromethoxy)benzoyl chloride is a chemical compound known for its unique structural features and reactivity. It contains a chlorosulfonyl group, a trifluoromethoxy group, and a benzoyl chloride moiety, making it a versatile intermediate in organic synthesis. This compound is used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-chlorosulfonyl-2-hydroxybenzoic acid with trifluoromethanesulfonic anhydride in the presence of a base, followed by chlorination to introduce the benzoyl chloride group .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination and sulfonation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Chlorosulfonyl)-2-(trifluoromethoxy)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl and benzoyl chloride groups are highly reactive towards nucleophiles, leading to substitution reactions.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: Oxidation can yield sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation.
Major Products Formed
Substitution Products: Sulfonamides, esters, and thioesters.
Reduction Products: Alcohols and amines.
Oxidation Products: Sulfonic acids and other oxidized derivatives.
Scientific Research Applications
5-(Chlorosulfonyl)-2-(trifluoromethoxy)benzoyl chloride is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the modification of biomolecules for studying biological processes.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Chlorosulfonyl)-2-(trifluoromethoxy)benzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl and benzoyl chloride groups act as electrophilic centers, facilitating nucleophilic attack and subsequent chemical transformations. The trifluoromethoxy group enhances the compound’s stability and reactivity by influencing the electronic properties of the molecule .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethoxy)benzoyl chloride
- 3-Fluoro-5-(trifluoromethyl)benzoyl chloride
- Benzotrichloride
Uniqueness
5-(Chlorosulfonyl)-2-(trifluoromethoxy)benzoyl chloride is unique due to the presence of both chlorosulfonyl and trifluoromethoxy groups, which impart distinct reactivity and stability. This combination of functional groups is not commonly found in similar compounds, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
5-chlorosulfonyl-2-(trifluoromethoxy)benzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O4S/c9-7(14)5-3-4(18(10,15)16)1-2-6(5)17-8(11,12)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKSNOBZTGWNTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)Cl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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